Desmethylclotiazepam, also known as N-desmethylclozapine, is a compound of significant interest in the field of psychopharmacology. It is a major metabolite of clozapine, an atypical antipsychotic drug known for its unique efficacy in treating schizophrenia. Unlike its parent compound, desmethylclotiazepam exhibits distinct pharmacological properties, particularly at muscarinic and glutamatergic receptors, which may contribute to its therapeutic effects and side-effect profile1245910.
Desmethylclotiazepam has been shown to preferentially bind to M1 muscarinic receptors, acting as a potent partial agonist. This interaction is believed to potentiate N-methyl-d-aspartate (NMDA) receptor activity, which is implicated in psychotic disorders. The compound's ability to enhance hippocampal NMDA receptor currents through M1 receptor activation suggests a role in modulating both muscarinic and glutamatergic neurotransmission1. Additionally, desmethylclotiazepam increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors, which may improve cognition in patients with schizophrenia2. Furthermore, it displays variable activity at dopamine D2 and serotonin 5-HT1A receptors, which could differentiate its effects from those of clozapine and contribute to the overall therapeutic profile4.
In psychopharmacology, desmethylclotiazepam's partial agonistic activity at M1 muscarinic receptors has been linked to antipsychotic effects. It has been shown to antagonize the disruption of prepulse inhibition (PPI) caused by various psychotomimetic agents in rats, suggesting potential for treating schizophrenia5. Moreover, its ability to increase neurotransmitter release in the cortex may address cognitive impairments observed in neuropsychiatric disorders2.
Desmethylclotiazepam has been studied for its effects on sleep architecture. It has been found to increase total sleep time, shorten sleep onset latency, and reduce awakening, indicating potential utility in sleep disorders3.
In neurology, the compound has been investigated for its effects on spasticity and rigidity, with benzodiazepines like desmethylclotiazepam known to reduce increased muscle stretch reflexes, which could be beneficial in conditions such as multiple sclerosis and parkinsonian rigidity7.
Desmethylclotiazepam's interactions with neurotransmitter receptors have implications for pharmacological research. Its differential effects on dopamine D2 and serotonin 5-HT1A receptors, compared to clozapine, provide insights into the complex actions of antipsychotic drugs and their metabolites4.
Interestingly, desmethylclotiazepam has been found to exert dual and opposite effects on salivary secretion, which could be relevant in addressing the sialorrhea (excessive salivation) often reported by patients treated with clozapine10.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7